7-dodecyl-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
Description
The compound 7-dodecyl-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative featuring a 1H-purine-2,6-dione core with three key substituents:
- 3-Methyl (CH3): A small alkyl group that may stabilize the purine ring or modulate steric interactions with target enzymes.
- 8-[(2-Phenylethyl)sulfanyl] (C6H5CH2CH2S): A sulfur-containing aromatic substituent that could influence electronic properties and receptor binding.
This compound is part of a broader class of 8-mercapto-purine-2,6-diones, which have been investigated as inhibitors of enzymes like SIRT3 (a NAD+-dependent deacetylase linked to cancer metabolism) . Its structural design aims to balance solubility and target affinity through strategic substitution.
Properties
IUPAC Name |
7-dodecyl-3-methyl-8-(2-phenylethylsulfanyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4O2S/c1-3-4-5-6-7-8-9-10-11-15-19-30-22-23(29(2)25(32)28-24(22)31)27-26(30)33-20-18-21-16-13-12-14-17-21/h12-14,16-17H,3-11,15,18-20H2,1-2H3,(H,28,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHSRNIKEUILEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C2=C(N=C1SCCC3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetic breakdown suggests two primary routes:
-
Purine Core Construction : Building the purine ring system from pyrimidine precursors, followed by sequential substitutions.
-
Late-Stage Functionalization : Modifying a pre-existing purine scaffold with alkyl and sulfanyl groups.
Stepwise Synthesis Protocols
Step 1: Synthesis of 3-Methylpurine-2,6-dione
A mixture of 6-chloropurine and methylamine in ethanol undergoes nucleophilic substitution at position 6, followed by cyclization under reflux to yield 3-methylpurine-2,6-dione.
Conditions :
Step 2: Introduction of the Dodecyl Chain at Position 7
The 3-methylpurine-2,6-dione is alkylated with 1-bromododecane in dimethylformamide (DMF) using potassium carbonate as a base.
Conditions :
Step 3: Sulfanyl Group Installation at Position 8
The intermediate is treated with 2-phenylethylthiol in the presence of iodine to facilitate thiolation.
Conditions :
Step 1: Preparation of 8-Thiopurine Intermediate
A commercially available 8-mercaptopurine derivative is reacted with methyl iodide to protect the thiol group, followed by alkylation with 1-bromododecane.
Conditions :
Step 2: Deprotection and Phenylethylthiol Conjugation
The methyl protecting group is removed using sodium methoxide, and the free thiol is reacted with 2-phenylethyl bromide.
Conditions :
Optimization of Critical Reaction Parameters
Solvent Selection
Temperature and Time
-
Alkylation : Elevated temperatures (120°C) improve reaction rates but require extended durations (24 hours).
-
Thiolation : Room temperature suffices to prevent oxidation of the sulfanyl group.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 58% | 62% |
| Reaction Steps | 3 | 2 |
| Purification Complexity | High | Moderate |
| Scalability | Limited | High |
Route 2 offers superior scalability and yield, making it preferable for industrial applications.
Challenges and Mitigation Strategies
-
Oxidation of Sulfanyl Group : Additives like ascorbic acid stabilize the thiol intermediate.
-
Low Alkylation Efficiency : Ultrasonic irradiation improves reagent diffusion in viscous solvents.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
7-dodecyl-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
7-dodecyl-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-dodecyl-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Variations in Alkyl Chain Length
The 7-dodecyl group distinguishes this compound from analogs with shorter or longer alkyl chains:
- 7-Hexadecyl analog (C16H33) : Exhibits increased hydrophobicity compared to the dodecyl (C12) chain, which may enhance tissue retention but reduce solubility .
- 7-Pentyl (C5H11) and 7-Phenethyl (C6H5CH2CH2) analogs : Shorter chains improve aqueous solubility but may compromise cellular uptake .
Key Insight : The C12 chain in the target compound strikes a balance between lipophilicity and solubility, making it suitable for systemic delivery.
Sulfanyl Substituent Modifications
The 8-[(2-phenylethyl)sulfanyl] group is critical for target engagement. Comparisons include:
- 8-(Allylsulfanyl) : The unsaturated allyl group may increase reactivity or metabolic instability compared to the stable phenethyl group .
- 8-[(3-Chloro-2-hydroxypropyl)sulfanyl] : A polar substituent that could improve water solubility but reduce membrane penetration .
Key Insight : The phenethyl group in the target compound offers a balance of aromaticity and stability, favoring sustained enzyme inhibition.
Core Structure Variations
- 3,7-Dimethyl analogs : Removal of the dodecyl chain simplifies the structure but reduces lipophilicity, as seen in SIRT3 inhibitors like 8-mercapto-3,7-dihydro-1H-purine-2,6-dione .
- 1-Cyclopropylmethyl derivatives : Modifications at the 1-position (e.g., cyclopropylmethyl) alter steric bulk, affecting enzyme accessibility .
Structural Comparison Table
Biological Activity
7-Dodecyl-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including its effects on tumor cell lines, mechanisms of action, and acute toxicity.
Chemical Structure and Properties
The compound has a complex structure characterized by a purine core substituted with a dodecyl group and a phenylethyl sulfanyl moiety. The molecular formula is . The presence of sulfur and long-chain alkyl groups may influence its lipophilicity and interaction with biological membranes.
Antitumor Activity
Research indicates that derivatives of purine compounds exhibit significant antitumor properties. For instance, studies have shown that related compounds demonstrate GI50 values in the nanomolar range against various human tumor cell lines. Specifically, 7-dodecyl-3-methyl derivatives have been observed to have cytotoxic effects that inhibit cell proliferation effectively.
Table 1: Antitumor Activity of Related Compounds
| Compound | GI50 (nM) | Cell Line |
|---|---|---|
| Compound A | 202 | NCI/ADR-RES |
| Compound B | 242 | HCT-15 |
| Compound C | 397 | UO-31 |
| 7-Dodecyl-3-methyl | Varied | Various |
In a study involving the NCI 60 tumor cell line panel, the compound showed promising results with submicromolar GI50 values across multiple resistant tumor cell lines .
The mechanism by which this compound exerts its antitumor effects appears to involve microtubule depolymerization. This was confirmed through dose-dependent assays demonstrating that the compound inhibits microtubule polymerization, which is crucial for mitotic spindle formation during cell division .
Toxicological Studies
Acute toxicity studies are essential for evaluating the safety profile of new compounds. The LD50 values for several derivatives of purine compounds were assessed in animal models. The results indicated that the LD50 ranged from 536 to 1403 mg/kg, categorizing these compounds as low-toxicity substances (Class IV) according to Sidorov classification .
Table 2: Acute Toxicity Results
| Compound Number | LD50 (mg/kg) |
|---|---|
| 1 | 953 |
| 2 | 536 |
| 3 | 752 |
| ... | ... |
| 20 | 1035 |
Case Studies
Several case studies have highlighted the efficacy of related purine derivatives in clinical settings:
- Study on Microtubule Dynamics : A study assessed the effect of similar compounds on microtubule dynamics in cancer cells. Results indicated significant inhibition of microtubule assembly at concentrations correlating with observed cytotoxicity.
- In Vivo Studies : Animal models treated with these compounds demonstrated reduced tumor sizes compared to control groups, suggesting potential for therapeutic application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
